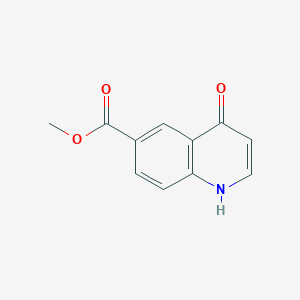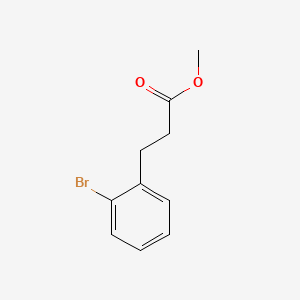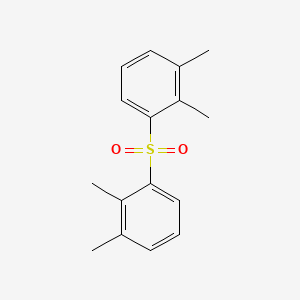
Methyl 4-hydroxyquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-hydroxyquinoline-6-carboxylate” is a chemical compound with the IUPAC name “methyl 4-oxo-1,4-dihydro-6-quinolinecarboxylate”. It has a molecular weight of 203.2 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Methyl 4-hydroxyquinoline-6-carboxylate”, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxyquinoline-6-carboxylate” can be represented by the InChI code1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) . Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinoline-6-carboxylate” is a solid compound with a molecular weight of 203.2 . It should be stored in a refrigerator .Applications De Recherche Scientifique
“Methyl 4-hydroxyquinoline-6-carboxylate” is a significant chemical compound widely employed in pharmaceutical research . Its structure incorporates a quinoline core with a carboxylate and hydroxyl group, conferring unique pharmacological properties .
Quinoline derivatives, including “Methyl 4-hydroxyquinoline-6-carboxylate”, are known for their exceptionally broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . Among literally each class of the most important small molecule drugs, a quinoline ring can be noticed .
“Methyl 4-hydroxyquinoline-6-carboxylate” and its derivatives have a wide range of applications in scientific research, particularly in the field of pharmaceuticals . Here are some additional applications:
-
Synthesis of Heterocycles
- The compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are important in drug research and development due to their unique biological activities .
- The synthetic methodologies of quinolin-2,4-dione derivatives, which include “Methyl 4-hydroxyquinoline-6-carboxylate”, are of interest due to their roles in natural and synthetic chemistry .
-
Pharmaceutical Research
-
Natural Compounds
- Quinine and its derivatives, which include “Methyl 4-hydroxyquinoline-6-carboxylate”, have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
- 2-Hydroxyquinoline and 4-hydroxyquinoline were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively .
“Methyl 4-hydroxyquinoline-6-carboxylate” and its derivatives continue to find a wide range of applications in scientific research, particularly in the field of pharmaceuticals . Here are some additional applications:
-
Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
- This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
-
Production of Quinolone Antibiotics
-
Anti-Inflammatory Potential
Safety And Hazards
Orientations Futures
The future directions for “Methyl 4-hydroxyquinoline-6-carboxylate” and similar compounds are likely to involve further exploration of their synthesis and potential applications. There is a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing cleaner syntheses using alternative reaction methods .
Propriétés
IUPAC Name |
methyl 4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCOKUPAXSPHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinoline-6-carboxylate | |
CAS RN |
933486-45-4 |
Source


|
| Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














